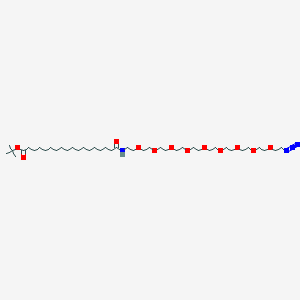

Azide-PEG9-amido-C16-Boc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azide-PEG9-amido-C16-Boc, also known as tert-butyl 18-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate, is a polyethylene glycol-based PROTAC linker. This compound is utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. The compound contains an azide group, making it suitable for click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Azide-PEG9-amido-C16-Boc involves multiple steps, starting with the preparation of the polyethylene glycol (PEG) chain. The PEG chain is then functionalized with an azide group and a tert-butyl ester group. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like copper sulfate for the azide-alkyne cycloaddition reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Azide-PEG9-amido-C16-Boc primarily undergoes click chemistry reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the azide group reacting with a strained alkyne group

Common Reagents and Conditions

CuAAC: Copper sulfate, sodium ascorbate, and organic solvents like dichloromethane or tetrahydrofuran

SPAAC: Strained alkyne compounds such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN)

Major Products Formed

The major products formed from these reactions are triazole-containing compounds, which are often used as linkers in the synthesis of PROTACs and other bioactive molecules .

Aplicaciones Científicas De Investigación

Azide-PEG9-amido-C16-Boc has a wide range of applications in scientific research, including:

Mecanismo De Acción

Azide-PEG9-amido-C16-Boc functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The azide group allows for the attachment of various functional groups through click chemistry reactions, enabling the synthesis of diverse PROTAC molecules. These PROTACs bind to both the target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein .

Comparación Con Compuestos Similares

Similar Compounds

Azide-PEG4-amido-C16-Boc: A shorter PEG chain variant with similar click chemistry properties

Azide-PEG12-amido-C16-Boc: A longer PEG chain variant offering increased flexibility and solubility

Azide-PEG9-amido-C18-Boc: A variant with a longer alkyl chain, providing different hydrophobicity and membrane permeability properties

Uniqueness

Azide-PEG9-amido-C16-Boc is unique due to its optimal PEG chain length, which balances solubility and flexibility, making it highly suitable for the synthesis of a wide range of PROTACs. Its azide group allows for efficient click chemistry reactions, facilitating the attachment of various functional groups and enhancing its versatility in scientific research .

Actividad Biológica

Azide-PEG9-amido-C16-Boc is a specialized compound that combines polyethylene glycol (PEG) with an azide functional group and a Boc-protected amine. This structure allows for versatile applications in biological research, particularly in the fields of drug delivery, bioconjugation, and click chemistry.

Chemical Structure and Properties

- Molecular Formula : C25H50N4O11

- Molecular Weight : 582.7 g/mol

- CAS Number : 2112731-50-5

- Purity : ≥96%

- Storage Conditions : -20°C

The compound features a hydrophilic PEG spacer that enhances solubility in aqueous environments, making it suitable for biological applications. The azide group can engage in click reactions with alkynes, facilitating the formation of stable triazole linkages, while the Boc group can be removed under mild acidic conditions to yield a free amine .

This compound exhibits several biological activities attributed to its structural components:

- Click Chemistry Applications : The azide moiety allows for efficient bioconjugation through click chemistry, which is crucial for creating targeted drug delivery systems and antibody-drug conjugates (ADCs)【3】【4】.

- Cellular Uptake and Distribution : The PEG component enhances cellular uptake and improves bioavailability, which is essential for therapeutic efficacy【1】【3】.

- Stability and Reactivity : The compound's stability under physiological conditions makes it an ideal candidate for in vivo applications【2】【4】.

Study 1: Antibody-Drug Conjugates (ADCs)

A study explored the use of this compound in the synthesis of ADCs. The results indicated that the incorporation of this linker improved the therapeutic index by enhancing the stability and targeting of the conjugate to cancer cells. The study demonstrated significant cytotoxicity against various cancer cell lines when used in conjunction with potent cytotoxic agents【3】【4】.

Study 2: Drug Delivery Systems

Another research effort focused on developing a drug delivery system using this compound as a linker for small molecule drugs. The findings showed that the PEGylated conjugates exhibited prolonged circulation times and enhanced accumulation in tumor tissues compared to non-PEGylated counterparts【5】【6】.

Comparative Biological Activity Table

The following table summarizes key biological activities associated with this compound compared to other PEG derivatives:

| Compound | Click Chemistry | Cellular Uptake | Stability | Therapeutic Applications |

|---|---|---|---|---|

| This compound | Yes | High | High | ADCs, Drug Delivery |

| Azide-PEG6-amido-C16-Boc | Yes | Moderate | Moderate | ADCs |

| Amino-PEG9-amido-C16-Boc | Yes | High | High | PROTACs |

Propiedades

IUPAC Name |

tert-butyl 18-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H82N4O12/c1-42(2,3)58-41(48)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-40(47)44-20-22-49-24-26-51-28-30-53-32-34-55-36-38-57-39-37-56-35-33-54-31-29-52-27-25-50-23-21-45-46-43/h4-39H2,1-3H3,(H,44,47) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKRZOBHQHTSGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H82N4O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

835.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.